3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol, also known as FPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol acts as a dopamine D1 receptor agonist and a serotonin 5-HT1A receptor partial agonist. It also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. These mechanisms are thought to contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum of rats. It also increases acetylcholine release in the hippocampus, which may contribute to its cognitive-enhancing effects. In addition, it has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the brain. However, its potency and selectivity for dopamine and serotonin receptors may limit its usefulness in certain experiments. Additionally, its potential therapeutic properties may make it difficult to obtain for research purposes.
Zukünftige Richtungen
Future research on 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol could focus on its potential therapeutic applications for neurological disorders, as well as its effects on other neurotransmitter systems. Studies could also investigate its long-term effects and potential side effects. Finally, research could explore the development of more selective and potent analogs of 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol for use in lab experiments and potential therapeutic applications.
Synthesemethoden
3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol can be synthesized through a multistep process starting from commercially available materials. The first step involves the reaction of 2-fluorobenzaldehyde with methylamine to produce 2-fluorobenzylamine. This intermediate is then reacted with 3-bromoacetophenone to yield 3-[3-[(2-fluorophenyl)methylamino]phenyl]propan-1-one. Finally, the propanone is reduced with sodium borohydride to produce 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and enhance cognitive function in animal models.
Eigenschaften
IUPAC Name |
3-[3-[(2-fluorophenyl)methylamino]phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c17-16-9-2-1-7-14(16)12-18-15-8-3-5-13(11-15)6-4-10-19/h1-3,5,7-9,11,18-19H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVVVVQCYHHXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC(=C2)CCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.